2-Vinyl-4,6-diamino-1,3,5-triazine

Catalog No.
S601616
CAS No.
3194-70-5
M.F
C5H7N5
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinyl-4,6-diamino-1,3,5-triazine

CAS Number

3194-70-5

Product Name

2-Vinyl-4,6-diamino-1,3,5-triazine

IUPAC Name

6-ethenyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10)

InChI Key

ZXLYUNPVVODNRE-UHFFFAOYSA-N

SMILES

C=CC1=NC(=NC(=N1)N)N

Synonyms

2-vinyl-4,6-diamino-1,3,5-triazine, VDAT cpd

Canonical SMILES

C=CC1=NC(=NC(=N1)N)N

The exact mass of the compound 2-Vinyl-4,6-diamino-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Vinyl-4,6-diamino-1,3,5-triazine (VDAT, CAS 3194-70-5) is a specialized functional monomer that combines a radically polymerizable vinyl group with a 2,4-diaminotriazine (DAT) moiety. This dual functionality allows for the direct incorporation of multiple hydrogen-bonding arrays (donor-acceptor-donor) into polymer backbones, hydrogels, and advanced composites [1]. Unlike simple structural monomers, VDAT is highly valued in procurement for its ability to drive supramolecular self-assembly, enhance mechanical toughness via non-covalent crosslinking, and serve as a reactive precursor for halogen-free flame retardants and N-halamine biocidal polymers [2]. Its apolar microenvironment in polymeric form uniquely shields hydrogen bonds from water interference, making it a critical building block for aqueous-phase molecular recognition and robust hydrogel manufacturing[3].

Substituting VDAT with generic hydrophilic monomers (like acrylamide) or non-polymerizable triazines (like melamine) fundamentally compromises both processability and end-use performance. Standard acrylamide cannot form the robust, complementary triple hydrogen-bond arrays required to resist mechanical fatigue or bind specific nucleobases in aqueous media [1]. Conversely, while melamine provides the DAT hydrogen-bonding motif, it lacks the reactive vinyl group, preventing direct free-radical copolymerization; attempting to physically blend melamine derivatives into polymer matrices often results in phase separation, leaching, and the destabilization of host resins like Polyamide 6 [2]. VDAT specifically bridges this gap, offering a covalently integratable DAT motif that maintains phase compatibility and permanent functionalization [3].

Aqueous Hydrogen-Bonding Stability for Molecular Recognition

A primary challenge in supramolecular chemistry is the disruption of hydrogen bonds by water molecules. When polymerized, VDAT creates an apolar microenvironment that shields its diaminotriazine (DAT) groups, enabling robust complementary hydrogen bonding with pyrimidines directly in aqueous solutions [1]. Quantitative analysis demonstrates that poly-VDAT achieves an association constant of 150 M^-1 with thymine in water, which is comparable to the binding strength of DAT-thymine adducts in non-polar chloroform (90 M^-1) [1]. In stark contrast, the unpolymerized monomeric DAT model exhibits virtually zero guest-binding activity in water due to complete solvent interference[2].

Evidence DimensionAssociation constant with thymine in water
Target Compound Data150 M^-1 (as poly-VDAT)
Comparator Or BaselineMonomeric DAT model (~0 M^-1)
Quantified Difference>150-fold increase in aqueous binding affinity
ConditionsAqueous solution, room temperature, evaluated via IR spectroscopy and binding assays

Enables the formulation of water-compatible molecularly imprinted polymers and biosensors without the need for toxic or restrictive organic solvents.

Mechanical Toughening of Hydrogels via DAT-DAT Interactions

In the manufacturing of advanced hydrogels, achieving high mechanical strength without sacrificing elasticity is critical. Copolymerizing VDAT with hydrophilic monomers (such as N,N-dimethylacrylamide) creates a 'double hydrogen bonding' network where strong DAT-DAT interactions synergize with weaker amide bonds[1]. This dual mechanism acts as a highly efficient energy dissipation pathway. Hydrogels formulated with VDAT achieve compressive strengths up to 8.3 MPa and a toughness of 2.32 kJ m^-2 [1]. Standard single-network physical hydrogels lacking the DAT motif typically fail under significantly lower stress and exhibit poor fatigue resistance[2].

Evidence DimensionCompressive strength and toughness
Target Compound Data8.3 MPa compressive strength; 2.32 kJ m^-2 toughness
Comparator Or BaselineStandard physical acrylamide-based hydrogels (typically <1 MPa compressive strength)
Quantified Difference~8-fold increase in compressive strength
ConditionsCopolymerized hydrogel networks subjected to cyclic loading-unloading tests

Allows manufacturers to produce fatigue-resistant, non-swellable hydrogels required for load-bearing biomedical implants and durable soft robotics.

Reactive Precursor Suitability for Meltable Flame Retardants

Developing halogen-free flame retardants (FR) for engineering plastics like Polyamide 6 (PA6) requires additives that do not degrade the polymer's mechanical properties during melt processing. VDAT serves as an ideal precursor because its vinyl group readily undergoes addition reactions, such as with DOPO, to yield meltable FR additives like DTE-DOPO [1]. When DTE-DOPO is incorporated into PA6, the formulation achieves a V-0 rating in UL 94 flammability tests while maintaining excellent processability[1]. In contrast, using non-vinyl melamine derivatives often leads to severe destabilization of the PA6 matrix and a reduction in thermal decomposition onset temperatures, complicating extrusion and molding [1].

Evidence DimensionMatrix compatibility and processability in PA6
Target Compound DataVDAT-derived FR (DTE-DOPO) maintains PA6 mechanical baseline and achieves UL 94 V-0
Comparator Or BaselineStandard melamine-based FR additives
Quantified DifferenceElimination of polymer destabilization during melt processing
ConditionsMelt extrusion of PA6 formulations, UL 94 flammability testing, and thermogravimetric analysis

Secures a reliable synthesis route for highly compatible, halogen-free flame retardants that preserve the structural integrity of engineering plastics.

Covalent Integration for Non-Leaching Antimicrobial Plastics

The production of biocidal plastics often relies on blending antimicrobial agents, which suffer from leaching and diminished long-term efficacy. VDAT overcomes this by allowing direct free-radical copolymerization with commodity monomers like styrene, forming stable PS-co-VDAT copolymers [1]. The covalently integrated DAT groups can then be chlorinated to form potent N-halamine structures. These functionalized polymers demonstrate durable, 6-log reductions against multidrug-resistant bacteria [1]. Blended, non-polymerizable triazine alternatives cannot achieve this permanent fixation, leading to rapid depletion of the active agent and potential environmental toxicity [1].

Evidence DimensionDurability of antimicrobial functionalization
Target Compound DataCovalently bound N-halamine via VDAT copolymerization (zero leaching, sustained 6-log reduction)
Comparator Or BaselinePhysically blended non-polymerizable triazines
Quantified DifferenceComplete elimination of active agent leaching
ConditionsFree-radical copolymerization followed by chlorination and sustained bacterial challenge assays

Provides a permanent, non-toxic formulation strategy for manufacturing self-sterilizing medical devices and filtration media.

High-Strength, Fatigue-Resistant Biomedical Hydrogels

Driven by VDAT's ability to form double hydrogen-bonding networks, this monomer is highly suited for manufacturing load-bearing tissue engineering scaffolds and shape-memory hydrogels. Its inclusion prevents the mechanical hysteresis and excessive swelling typically seen in conventional physical hydrogels [1].

Halogen-Free Flame Retardant Precursors for Engineering Plastics

Because the vinyl group of VDAT readily undergoes addition reactions without compromising the DAT moiety, it is an optimal precursor for synthesizing meltable flame retardants (such as DTE-DOPO). These additives can be compounded into Polyamide 6 (PA6) to achieve UL 94 V-0 ratings without disrupting melt processability[2].

Covalently Bound Antimicrobial Coatings and Resins

VDAT is the monomer of choice for developing non-leaching biocidal plastics. By copolymerizing VDAT with standard monomers like styrene and subsequently chlorinating the DAT groups, manufacturers can produce durable N-halamine polymers that provide sustained, 6-log bacterial reductions for medical devices and filtration media [3].

Aqueous-Phase Molecularly Imprinted Polymers (MIPs)

Leveraging its unique ability to maintain high-affinity hydrogen bonding (150 M^-1 association constant with thymine) in water, VDAT is ideal for synthesizing MIPs and biosensors targeting specific nucleobases, double-stranded DNA, or proteins, eliminating the need for organic solvents [4].

XLogP3

0.1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 24 of 25 companies (only ~ 4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3194-70-5

Wikipedia

2-vinyl-4,6-diamino-1,3,5-triazine

Dates

Last modified: 08-15-2023

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